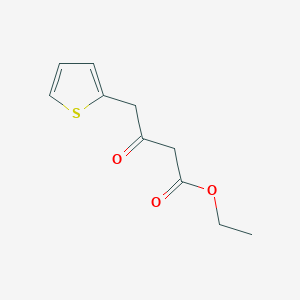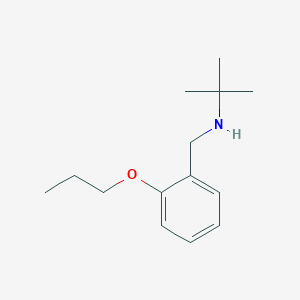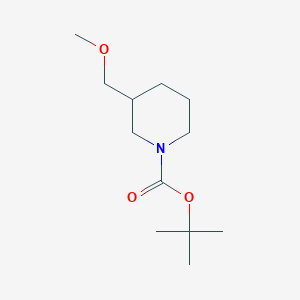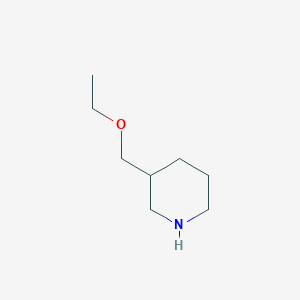
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Descripción general
Descripción
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is 1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3 . The InChI key is BFMQNIQQBWPFJE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Photoinduced Oxidative Annulation
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is utilized in photoinduced oxidative annulation processes. This method allows for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, as demonstrated in the research by Zhang et al. (2017).
Synthesis of Novel Compounds
The compound plays a crucial role in synthesizing new chemical entities. For instance, Wu (2014) synthesized a new compound through a reaction involving ethyl 3-oxo-4-(thiophen-2-yl)butanoate, which was structurally analyzed using X-ray diffraction (Wu, 2014).
Chemoselective Reactions
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is involved in chemoselective reactions. A study by Pokhodylo et al. (2009) explored its reactivity, leading to the synthesis of novel acetic acids (Pokhodylo et al., 2009).
Microwave-Mediated Synthesis
The compound is used in microwave-mediated, catalyst-free synthesis methods. Harikrishnan et al. (2013) demonstrated its use in the Biginelli reaction for creating novel tetrahydropyrimidines (Harikrishnan et al., 2013).
Antimicrobial Activities
Research has also explored the antimicrobial properties of derivatives of ethyl 3-oxo-4-(thiophen-2-yl)butanoate. Wardkhan et al. (2008) studied the antimicrobial activities of thiazoles and their fused derivatives synthesized from this compound (Wardkhan et al., 2008).
Enzyme Inhibition Studies
It's also instrumental in enzyme inhibition studies. Nazir et al. (2018) used it to synthesize indole-based oxadiazole scaffolds with potent urease inhibitory potential (Nazir et al., 2018).
Synthesis of Arylazopyrazole Pyrimidone
Sarvaiya et al. (2019) reported the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds using ethyl 3-oxo-4-(thiophen-2-yl)butanoate, evaluating their antimicrobial activity (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
ethyl 3-oxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQNIQQBWPFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)



![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)


![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)



![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)